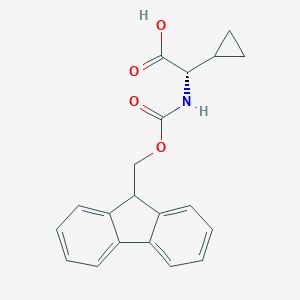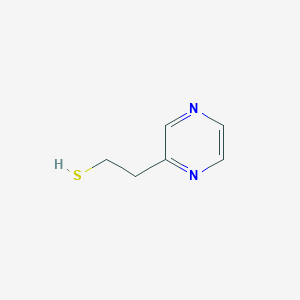![molecular formula C13H16O3 B036296 2,4-二氧杂螺[5.5]十一碳-8-烯, 3-(2-呋喃基)- CAS No. 80449-31-6](/img/structure/B36296.png)
2,4-二氧杂螺[5.5]十一碳-8-烯, 3-(2-呋喃基)-
描述
科学研究应用
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of serine proteases, making it useful in studying enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects in conditions like pancreatitis and sepsis due to its inhibitory action on trypsin and other proteases.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various chemical processes
作用机制
Target of Action
The primary target of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, also known as Ulinastatin, is trypsin , a serine protease . Trypsin plays a crucial role in various physiological and pathological processes, including digestion and inflammation.
Mode of Action
Ulinastatin acts as a trypsin inhibitor . It binds to trypsin, preventing it from catalyzing the hydrolysis of peptide bonds in proteins, thereby inhibiting its proteolytic activity . This interaction results in the modulation of the inflammatory response.
Biochemical Pathways
The inhibition of trypsin by Ulinastatin affects various biochemical pathways, primarily those involved in inflammation and digestion . By inhibiting trypsin, Ulinastatin can prevent the activation of other proteases in the cascade, thereby reducing inflammation and tissue damage.
Pharmacokinetics
It is likely absorbed in the gut, distributed throughout the body, metabolized by proteolytic enzymes, and excreted via the kidneys .
Result of Action
The primary result of Ulinastatin’s action is the reduction of inflammation . By inhibiting trypsin, it prevents the activation of inflammatory cascades, thereby reducing inflammation and associated tissue damage .
Action Environment
The action of Ulinastatin can be influenced by various environmental factors. For instance, the pH of the environment can affect the binding affinity of Ulinastatin to trypsin . Furthermore, the presence of other proteases can influence the efficacy of Ulinastatin, as they may compete with trypsin for binding to Ulinastatin .
生化分析
Biochemical Properties
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- plays a significant role in biochemical reactions by inhibiting serine proteases, such as trypsin and chymotrypsin. These enzymes are involved in various physiological processes, including digestion, inflammation, and blood coagulation. By inhibiting these enzymes, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- helps regulate these processes and maintain homeostasis. The compound interacts with the active sites of these enzymes, forming stable complexes that prevent their activity .
Cellular Effects
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has been shown to have various effects on different cell types and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the apoptosis of vascular smooth muscle cells by modulating the Sirt1/FoxO3a pathway . Additionally, it can influence the expression of genes involved in inflammation and immune response, thereby reducing inflammation and promoting tissue repair .
Molecular Mechanism
The molecular mechanism of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its interaction with serine proteases. The compound binds to the active sites of these enzymes, forming stable complexes that inhibit their activity. This inhibition prevents the enzymes from cleaving their substrates, thereby regulating various physiological processes. Additionally, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of serine proteases and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- vary with different dosages in animal models. At low doses, the compound can effectively inhibit serine proteases and reduce inflammation without causing significant adverse effects . At high doses, it can cause toxicity and adverse effects, such as liver and kidney damage . Therefore, it is important to carefully determine the optimal dosage for therapeutic applications.
Metabolic Pathways
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is involved in various metabolic pathways, including those related to inflammation and immune response . The compound interacts with enzymes and cofactors involved in these pathways, modulating their activity and influencing metabolic flux. For example, it can inhibit the activity of serine proteases, thereby reducing the production of inflammatory mediators and promoting tissue repair .
Transport and Distribution
Within cells and tissues, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound can also accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects on cellular function .
Subcellular Localization
The subcellular localization of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can be found in the cytoplasm, where it inhibits serine proteases and regulates cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- typically involves the reaction of furan derivatives with spiroketals under controlled conditions. The reaction conditions often include the use of solvents like DMSO and catalysts to facilitate the formation of the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain its stability .
化学反应分析
Types of Reactions
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMSO, ethanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated spiro compounds .
相似化合物的比较
Similar Compounds
- Nafamostat mesylate
- Aprotinin
- Diminazene aceturate
- BCX 1470
- Chrysophanol 8-O-glucoside
Uniqueness
Compared to these similar compounds, 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is unique due to its spiro structure and its specific inhibitory action on urinary trypsin. This makes it particularly useful in medical applications related to urinary tract conditions and inflammation .
属性
IUPAC Name |
3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVKSTFPQDVPJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)COC(OC2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001247 | |
| Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80449-31-6, 80449-32-7, 80499-32-7 | |
| Record name | Ulinastatin [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trypsin inhibitor (human urine urinastatin protein moiety) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















